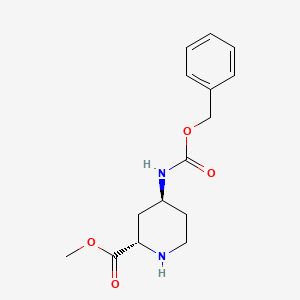![molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4](/img/structure/B580944.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one
Vue d'ensemble
Description
“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one” is a chemical compound with a complex structure. It is related to other compounds such as “6-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and "4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine" . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrido[4,3-D]pyrimidin-4(4AH)-one core structure. The compound has a benzyl group attached to the 6-position of the pyrido[4,3-D]pyrimidin-4(4AH)-one core .Applications De Recherche Scientifique
Synthesis and Characterization
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and its derivatives have been a significant focus in the field of chemical synthesis and characterization. The compound is synthesized through base-catalyzed reactions involving nucleophilic reagents with carbodiimides, which are obtained via the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. Crystal structure determination of such derivatives provides insights into the molecular geometry and conformation, which is vital for understanding their potential applications in various fields (Chen & Liu, 2019).
Antibacterial and Antimalarial Effects
Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising results in combating various strains of bacteria and malaria. The compounds' synthesis involves alkylation and cyclization processes, which lead to the creation of potent molecules capable of combating Plasmodium berghei in mice and showing in vitro activity against a range of bacterial strains, including Streptococcus faecalis and Staphylococcus aureus (Elslager et al., 1972).
Antimycobacterial Potential
The compound and its derivatives have also been explored for their antimycobacterial properties, particularly against drug-resistant tuberculosis. Synthesized Schiff bases of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising in vitro antibacterial and antimycobacterial activities. Molecular docking studies targeting pantothenate synthetase, crucial in the biosynthesis of pantothenate in Mycobacterium tuberculosis, reveal the compounds' potential in combating drug-resistant TB strains (Narender et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one interacts with PARP, acting as a PARP inhibitor . By inhibiting PARP, this compound prevents the repair of DNA damage in cancer cells, leading to cell death .
Biochemical Pathways
The inhibition of PARP by 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one affects the DNA repair pathway . When PARP is inhibited, DNA damage accumulates in the cell, leading to apoptosis, or programmed cell death .
Result of Action
The result of the action of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, this compound causes DNA damage to accumulate in the cell, ultimately leading to apoptosis .
Propriétés
IUPAC Name |
6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBYONJHDUREIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735932 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one | |
CAS RN |
1311254-72-4 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
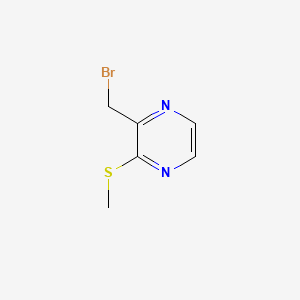
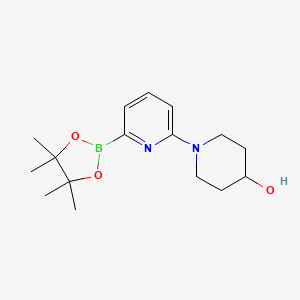

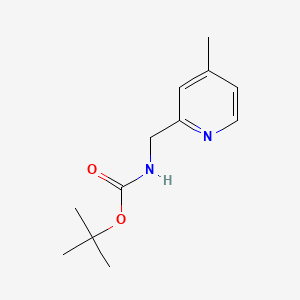




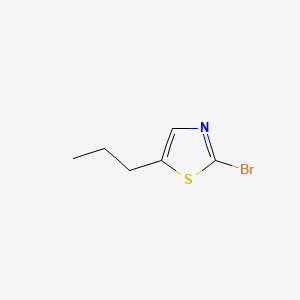
![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
